1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

medicinal chemistry scaffold diversification structure-activity relationship

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 341967-16-6; also named 1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione) is a fully substituted parabanic acid (imidazolidine-2,4,5-trione) derivative bearing a benzyl group at N-1 and a 2-phenoxyethyl chain at N-3. The imidazolidine-2,4,5-trione scaffold is recognized as a privileged structure in medicinal chemistry, with N-substituted derivatives demonstrating inhibitory activity against pyruvate carboxylase (PC), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), tyrosyl-DNA phosphodiesterase 1 (TDP1), and thymidine phosphorylase (TP).

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 341967-16-6
Cat. No. B2599395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
CAS341967-16-6
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CCOC3=CC=CC=C3
InChIInChI=1S/C18H16N2O4/c21-16-17(22)20(13-14-7-3-1-4-8-14)18(23)19(16)11-12-24-15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyJCFHAFVNBTYUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 341967-16-6) – Compound Identity, Scaffold Class, and Procurement Baseline


1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 341967-16-6; also named 1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione) is a fully substituted parabanic acid (imidazolidine-2,4,5-trione) derivative bearing a benzyl group at N-1 and a 2-phenoxyethyl chain at N-3 . The imidazolidine-2,4,5-trione scaffold is recognized as a privileged structure in medicinal chemistry, with N-substituted derivatives demonstrating inhibitory activity against pyruvate carboxylase (PC), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), tyrosyl-DNA phosphodiesterase 1 (TDP1), and thymidine phosphorylase (TP) [1][2]. The compound is commercially available from multiple vendors at research-grade purity (typically 90%) .

Why 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione Cannot Be Interchanged with Other Imidazolidine-2,4,5-trione Analogs


Within the imidazolidine-2,4,5-trione (IZT) series, subtle N-1/N-3 substitution changes produce markedly divergent biological activity profiles. For instance, among 1,3-disubstituted IZTs evaluated as pyruvate carboxylase inhibitors, only the alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetate sub-series (6i–6r) achieved IC50 values of 3–12 μM, while other substitution patterns in the same study showed substantially weaker activity [1]. Similarly, in the cholinergic enzyme inhibition series, moving from a 4-isopropylphenyl to a 2,6-diisopropylphenyl group at N-1 altered both potency and enzyme selectivity [2]. The target compound's unique combination of a hydrophobic benzyl group at N-1 and a conformationally flexible 2-phenoxyethyl ether chain at N-3—with a calculated LogP of 2.61 —produces a physicochemical and topological profile that cannot be recapitulated by the simpler N-benzyl analog (CAS 30345-85-8, MW 204.18, lacking the N-3 phenoxyethyl substituent) or the N-(2-phenylethyl) analog (CHEMBL1762070, lacking the N-1 benzyl group) [3][4]. Generic substitution therefore risks losing target engagement, altering selectivity, or shifting ADME properties in unpredictable ways.

Quantitative Differentiation Evidence: 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione vs. Closest Structural Analogs


Structural Differentiation: Unique N-1 Benzyl / N-3 Phenoxyethyl Disubstitution Pattern vs. Mono-Substituted and Alternative Di-Substituted IZT Analogs

The target compound (CAS 341967-16-6) is the only imidazolidine-2,4,5-trione derivative that combines an N-1 benzyl group with an N-3 2-phenoxyethyl group in a single molecule. The closest commercially cataloged analog, 1-benzylimidazolidine-2,4,5-trione (CAS 30345-85-8), is mono-substituted at N-1 only (MW 204.18 g/mol, C10H8N2O3) and lacks the entire N-3 phenoxyethyl substituent, resulting in a molecular weight difference of 120.16 g/mol and the absence of the ether oxygen hydrogen-bond acceptor [1]. The alternative 1-(2-phenylethyl)imidazolidine-2,4,5-trione (CHEMBL1762070) is mono-substituted at N-1 with a phenylethyl group and carries no substituent at N-3, differing in both substitution position and linker atom (all-carbon vs. ether-containing) [2]. Among di-substituted analogs, 1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 303986-25-6) introduces a 3-chloro substituent on the benzyl ring, which alters electron density and lipophilicity relative to the unsubstituted benzyl analog .

medicinal chemistry scaffold diversification structure-activity relationship

Class-Level Pyruvate Carboxylase Inhibition: Potency Context for 1,3-Disubstituted IZT Scaffold vs. Unsubstituted Parabanic Acid

The 1,3-disubstituted imidazolidine-2,4,5-trione scaffold has been validated as a pyruvate carboxylase (PC) inhibitor chemotype. Schneider et al. (2024) reported that alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates (compounds 6i–6r) inhibit PC with IC50 values between 3 and 12 μM in an in vitro enzymatic assay [1]. These IZTs are mixed-type inhibitors with respect to pyruvate and noncompetitive with respect to ATP, and the series appears selective for PC over human carbonic anhydrase II, matrix metalloprotease-12, and the related biotin-dependent enzyme guanidine carboxylase [1]. While the target compound (CAS 341967-16-6) was not explicitly tested in this study, it shares the critical 1,3-disubstituted imidazolidine-2,4,5-trione pharmacophore required for PC inhibition. In contrast, unsubstituted parabanic acid (the parent imidazolidine-2,4,5-trione) shows no significant PC inhibition, confirming that N-1 and N-3 substitution is essential for target engagement [1].

pyruvate carboxylase metabolic disease enzyme inhibition

Class-Level Cholinergic Enzyme Inhibition Benchmark: IZT Scaffold Activity Relative to Clinical Standards Rivastigmine and Galanthamine

Pejchal et al. (2011) demonstrated that 1,3-disubstituted imidazolidine-2,4,5-triones incorporating a benzothiazole moiety are highly active cholinesterase inhibitors. The most potent compound in the series, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d), achieved an AChE IC50 of 1.66 μmol/L, representing activity significantly higher than the clinical standard rivastigmine [1]. Several compounds in the series also inhibited butyrylcholinesterase (BuChE) more potently than both rivastigmine and galanthamine [1]. The study established key SAR: lipophilicity (log Kow) and the nature of the N-1 aryl substituent are critical determinants of both potency and AChE/BuChE selectivity [1]. The target compound (CAS 341967-16-6), with its N-1 benzyl and N-3 phenoxyethyl groups, provides a distinct substitution vector relative to the benzothiazole-containing series, offering complementary SAR exploration opportunities for cholinergic enzyme inhibitor programs.

acetylcholinesterase butyrylcholinesterase neurodegeneration cholinergic inhibition

Class-Level TDP1 Inhibition: Submicromolar Activity of IZT Derivatives vs. Alternative Chemotypes

Imidazolidine-2,4,5-trione derivatives bearing norabietic, nordehydroabietic, or adamantane substituents have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that limits the efficacy of topoisomerase I inhibitors such as topotecan and irinotecan [1]. The most active compound in this series (8a) inhibited TDP1 with an IC50 of 0.52 ± 0.07 μM, while exhibiting a CC50 > 100 μM against SNB19 glioblastoma cells, indicating a favorable in vitro selectivity window [1]. The study further demonstrated that bioisosteric replacement of a ureide group with the parabanic acid (imidazolidine-2,4,5-trione) fragment increased compound solubility and enabled biological evaluation [1]. The target compound (CAS 341967-16-6), featuring the same parabanic acid core with distinct N-1/N-3 aromatic substituents, represents a structurally differentiated entry point for TDP1 inhibitor programs seeking to explore alternative substitution space around the validated IZT pharmacophore.

tyrosyl-DNA phosphodiesterase 1 DNA repair cancer chemotherapy anticancer potentiation

Procurement-Relevant Purity and Availability: Target Compound vs. Closest Cataloged Analogs

The target compound (CAS 341967-16-6) is commercially available from Fluorochem (Product Code F743125) at 90% purity, with documented hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) and full SDS documentation . It is also listed by CymitQuimica (Ref. 10-F743125) and BIOFOUNT, though some listings are noted as discontinued [1]. The closest 3-chloro analog (CAS 303986-25-6) is listed by Aaron Chemistry and Biomart with storage conditions of -20°C, dry, protected from light, and a shelf life of 2 years, but without published purity specifications . The simpler 1-benzyl analog (CAS 30345-85-8) is available from multiple vendors but lacks the N-3 substituent that defines the target compound's differentiated scaffold [2].

chemical procurement research reagent purity specification commercial availability

Thymidine Phosphorylase Inhibition: Biochemical Activity of the Benzyl-Substituted IZT Scaffold

1-Benzyl-substituted imidazolidine-2,4,5-trione derivatives have been studied as inhibitors of thymidine phosphorylase (TP, EC 2.4.2.4), an enzyme implicated in tumor angiogenesis and poor prognosis in several cancers [1][2]. Rajabi et al. (2011) investigated the structure-activity relationship of 2,4,5-trioxoimidazolidines as TP inhibitors, establishing that the benzyl substituent at N-1 contributes to enzyme recognition [1]. BindingDB entry BDBM50443013 (CHEMBL3087491) reports an IC50 of 100,000 nM (100 μM) for a related benzyl-substituted IZT derivative against human thymidine phosphorylase [2]. The target compound (CAS 341967-16-6) combines the N-1 benzyl group present in these TP inhibitor leads with an additional N-3 phenoxyethyl substituent, which may further modulate binding affinity through interactions with the enzyme's substrate channel.

thymidine phosphorylase angiogenesis cancer nucleoside metabolism

Recommended Research and Industrial Application Scenarios for 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 341967-16-6)


Advanced Synthetic Intermediate for 1,3-Disubstituted IZT Libraries in Pyruvate Carboxylase Inhibitor Programs

The target compound serves as a pre-functionalized advanced intermediate for generating focused libraries of 1,3-disubstituted imidazolidine-2,4,5-triones targeting pyruvate carboxylase (PC). With the N-1 benzyl and N-3 phenoxyethyl groups already installed, medicinal chemistry teams can further derivatize the phenyl rings (e.g., via electrophilic aromatic substitution or cross-coupling) to explore SAR around the PC inhibitor pharmacophore validated by Schneider et al. (2024), where optimized IZT analogs achieved IC50 values of 3–12 μM [1]. The scaffold's demonstrated selectivity against human carbonic anhydrase II and MMP-12 [1] supports its use in PC-focused metabolic disease programs.

Scaffold-Hopping Starting Point for Novel Cholinesterase Inhibitors with Distinct IP Space

The imidazolidine-2,4,5-trione core of the target compound represents a scaffold-hopping opportunity for teams seeking to develop acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors that lie outside the crowded benzothiazole-IZT patent landscape. Pejchal et al. (2011) demonstrated that 1,3-disubstituted IZTs can achieve AChE IC50 values as low as 1.66 μmol/L, outperforming rivastigmine [2]. The target compound's benzyl/phenoxyethyl substitution pattern is structurally distinct from the benzothiazole-containing series, offering a fresh vector for establishing composition-of-matter claims.

TDP1 Inhibitor Lead Generation for Chemotherapy Potentiation Studies

The parabanic acid (imidazolidine-2,4,5-trione) scaffold has been validated as a TDP1 inhibitor core with submicromolar potency (IC50 = 0.52 μM) and >100 μM cellular CC50, indicating a favorable therapeutic window for combination with topoisomerase I inhibitors such as topotecan and irinotecan [3]. The target compound provides a structurally differentiated entry point with its benzyl/phenoxyethyl substitution, enabling exploration of TDP1 inhibition outside the diterpene- and adamantane-substituted chemical space already disclosed.

Building Block for Dual-Pharmacophore Conjugates and PROTAC Design

With four hydrogen-bond acceptors, a LogP of 2.61, and an Fsp³ of 0.17 , the target compound occupies a favorable physicochemical space for fragment-based drug discovery and PROTAC linker attachment. The phenoxyethyl ether chain provides a synthetically tractable exit vector for conjugating E3 ligase ligands or other pharmacophores, while the benzyl group can be functionalized via hydrogenolysis or cross-coupling to introduce additional binding elements. This dual-handled architecture is absent in mono-substituted IZT analogs, making the target compound a strategically versatile advanced building block.

Quote Request

Request a Quote for 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.